An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. As a molecule incorporating both pyridazine and pyridine scaffolds, it represents a structure of significant interest for drug discovery and development. Due to the novelty of this compound, published experimental data is scarce. Therefore, this guide is structured as a proactive workflow for researchers and drug development professionals. It combines theoretical predictions based on its constituent chemical moieties, computational modeling, and detailed, field-proven experimental protocols for determining its core physicochemical properties. The objective is to equip scientists with the necessary tools and rationale to thoroughly characterize this and other novel chemical entities, a critical step in assessing their potential as viable drug candidates.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the journey of a molecule from a promising "hit" to a clinical candidate is fraught with challenges. A significant portion of this attrition is attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its efficacy and safety profile.[2] Therefore, the early and accurate characterization of these properties—a practice known as physicochemical profiling—is not merely a data-gathering exercise but a cornerstone of rational drug design.[3][4]
The subject of this guide, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, is a novel compound featuring two key nitrogen-containing heterocyclic rings: pyridazine and pyridine. Pyridazine derivatives are known for a wide spectrum of biological activities, including antimicrobial and antihypertensive properties. Similarly, the pyridine motif is a privileged structure in medicinal chemistry. The combination of these two rings, along with methoxy substituents, presents a unique chemical architecture with unexplored potential.
Given its novelty, this guide serves as a comprehensive roadmap for its characterization. We will delve into the theoretical underpinnings of its expected properties, provide robust protocols for their empirical determination, and contextualize the significance of each parameter within the drug development continuum.
Structural and Physicochemical Foundation
A thorough understanding of a molecule's properties begins with its structure and in silico predictions, which guide subsequent experimental work.
Molecular Structure Analysis
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Molecular Formula: C₁₁H₁₀N₄O₂
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Molecular Weight: 230.23 g/mol
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2D Structure:
(Image generated for illustrative purposes)
In Silico (Predicted) Physicochemical Properties
In the absence of experimental data, computational tools provide valuable initial estimates.[5] These predictions are derived from algorithms trained on large datasets of known molecules and quantitative structure-property relationship (QSPR) models.[6][7] The table below summarizes the predicted properties for our target compound, benchmarked against its core fragments, 3-methoxypyridazine and a methoxypyridine isomer.
| Property | Predicted Value (Target Compound) | 3-Methoxypyridine (Reference) | 6-Methoxypyridine Isomer (Reference) | Rationale / Significance |
| logP | ~2.0 - 2.5 | 0.89[8] | ~1.2 (e.g., for 6-methoxypyridine-3-carbaldehyde)[9] | Indicates moderate lipophilicity, crucial for balancing membrane permeability and aqueous solubility. |
| Aqueous Solubility (logS) | Low to Moderate | Soluble[8] | Limited Solubility[10] | A key determinant of bioavailability for orally administered drugs. |
| pKa (Strongest Basic) | ~3.5 - 4.5 | 4.81[8] | N/A | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | ~60-70 Ų | 22.12 Ų[8] | N/A | Influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 6 | 2[8] | N/A | Affects solubility and potential for target interactions. |
| Hydrogen Bond Donors | 0 | 0[8] | N/A | Impacts membrane permeability (lower is often better). |
| Rotatable Bonds | 2 | 1[8] | N/A | Influences conformational flexibility and binding affinity. |
Note: Predicted values for the target compound are estimations based on its structure and data from related fragments. These require experimental validation.
Experimental Determination of Core Physicochemical Properties
The following sections provide detailed, self-validating protocols for the empirical determination of the most critical physicochemical properties. The causality behind experimental choices is explained to ensure scientific integrity.
Melting Point (m.p.) and Thermal Analysis
Field Insight: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.[11] A sharp melting range typically signifies a pure substance, while a broad range can indicate impurities.[12] For drug candidates, a high melting point can correlate with low solubility due to strong crystal packing forces.
Experimental Protocol: Capillary Melting Point Determination [6][13]
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Sample Preparation: Ensure the synthesized 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine is a dry, finely ground powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height).
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Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in the subsequent, more precise measurements.
-
Precise Determination: Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.
Expected Result: Based on related heterocyclic structures, a crystalline solid with a melting point in the range of 150-250°C would be expected.
Aqueous Solubility
Field Insight: Aqueous solubility is a critical factor for drug absorption. Poor solubility is a major hurdle in developing orally bioavailable drugs.[4] Solubility should be determined at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the conditions of the gastrointestinal tract.
Experimental Protocol: Thermodynamic Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility.
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Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8.
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Sample Addition: Add an excess amount of solid 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is formed.
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Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV, against a standard curve.
-
Validation: The presence of undissolved solid in the vials after equilibration validates that a saturated solution was achieved.
Ionization Constant (pKa)
Field Insight: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. Since the ionized form is generally more water-soluble and the neutral form is more membrane-permeable, pKa is a critical determinant of a drug's behavior throughout the body. Our target molecule contains several nitrogen atoms in its heterocyclic rings, which are expected to be basic and accept protons.
Experimental Protocol: Potentiometric Titration
This is a high-precision technique for determining pKa values.
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Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
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Sample Preparation: Dissolve an accurately weighed amount of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a thermostatted vessel, immerse the calibrated pH electrode, and purge with nitrogen to remove dissolved CO₂.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl, since the compound is expected to be basic).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. This is the point of minimum slope in the buffer region.
-
Validation: The inflection point of the titration curve should be sharp, and the calculated pKa should be reproducible across multiple runs.
Spectroscopic and Spectrometric Characterization
Confirming the identity and purity of the synthesized compound is a prerequisite for any physicochemical measurement.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridazine and pyridine rings, as well as singlets for the two methoxy groups. [11][14][15][16]The ¹³C NMR will confirm the number of unique carbon environments. [17]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as C-O stretching for the methoxy groups and C=N/C=C stretching within the aromatic rings.
Proposed Synthesis Pathway
A plausible and efficient synthesis is critical for producing the material needed for characterization. A common and powerful method for coupling heteroaryl rings is the Suzuki-Miyaura cross-coupling reaction.
Proposed Route: Suzuki-Miyaura Cross-Coupling
A likely synthetic route involves the palladium-catalyzed cross-coupling of a halogenated pyridazine with a pyridinylboronic acid.
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Starting Materials:
-
3-Chloro-6-methoxypyridazine (Commercially available or synthesizable).
-
6-Methoxypyridin-3-ylboronic acid (Commercially available or preparable from the corresponding bromo-pyridine).
-
-
Reaction Conditions: The two fragments would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
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Workup and Purification: Following the reaction, an aqueous workup would be performed to remove inorganic salts. The crude product would then be purified using column chromatography on silica gel to yield the target compound, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous workflow for the physicochemical characterization of the novel compound 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. By integrating in silico prediction with established, high-fidelity experimental protocols, researchers can systematically build a robust data package for this and other new chemical entities. This early-stage profiling is indispensable; it provides the critical data needed to assess a compound's drug-like properties, guide lead optimization efforts, and ultimately increase the probability of success in the complex and demanding process of drug development.
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